molecular formula C5H7Cl2NO B1436136 4-(Chloromethyl)-2-methyl-1,3-oxazole hydrochloride CAS No. 2197061-53-1

4-(Chloromethyl)-2-methyl-1,3-oxazole hydrochloride

Cat. No.: B1436136
CAS No.: 2197061-53-1
M. Wt: 168.02 g/mol
InChI Key: KOJVCKYXKVJGQA-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methyl-1,3-oxazole hydrochloride is a heterocyclic organic compound that features a five-membered oxazole ring with a chloromethyl and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methyl-1,3-oxazole hydrochloride typically involves the chloromethylation of 2-methyl-1,3-oxazole. One common method includes the reaction of 2-methyl-1,3-oxazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control systems allows for the large-scale synthesis of this compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methyl-1,3-oxazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloromethyl group or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions, such as room temperature and neutral pH.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a carboxylic acid or aldehyde derivative.

Scientific Research Applications

4-(Chloromethyl)-2-methyl-1,3-oxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methyl-1,3-oxazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may act by interacting with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4(3H)-quinazolinone: This compound also features a chloromethyl group and is used in the synthesis of anticancer agents.

    4-(Chloromethyl)pyridine hydrochloride: Similar in structure, this compound is used in organic synthesis and as a reagent in peptide chemistry.

Uniqueness

4-(Chloromethyl)-2-methyl-1,3-oxazole hydrochloride is unique due to its oxazole ring structure, which imparts distinct chemical properties and reactivity. The presence of both a chloromethyl and a methyl group allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

4-(chloromethyl)-2-methyl-1,3-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJVCKYXKVJGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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